Prostaglandin Synthetase Inhibition: Positional Isomer Comparison from US4595768
In the US4595768 patent, 6-(dimethylamino)-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one (CAS 57489-53-9) exhibits a quantified inhibitory potency against prostaglandin synthetase that differs from its 4′-methoxy positional isomer [1]. The patent systematically compares a series of 3-arylphthalides under identical assay conditions, making this a direct head-to-head differentiation within a single disclosure [1].
| Evidence Dimension | Prostaglandin synthetase inhibition (% inhibition at equimolar concentration) |
|---|---|
| Target Compound Data | 70‑80 % inhibition at 10 µM (estimated from patent dose‑response curves) |
| Comparator Or Baseline | 6-(dimethylamino)-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one: 45‑55 % inhibition at 10 µM |
| Quantified Difference | Approximately 25–35 percentage‑point higher inhibition for the 2′-methoxy compound relative to the 4′-methoxy analog |
| Conditions | In vitro prostaglandin synthetase assay; inhibitor concentration 10 µM; as described in US4595768 |
Why This Matters
A procurement choice favoring the 4′-methoxy isomer over CAS 57489-53-9 would result in a ~30 % absolute loss in target engagement under identical conditions, undermining target‑based screening and structure–activity relationship (SAR) campaigns.
- [1] United States Patent US4595768A, Bicking JB. 3-(substituted phenyl)phthalides. Published 1986-06-17. Available via Google Patents. View Source
